2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Description
The compound 2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 868376-81-2) features a benzothiazole scaffold fused with a benzamide moiety. Its molecular formula is C₁₉H₁₆N₂O₂S, with a molecular weight of 336.4 g/mol . Key physicochemical properties include an XLogP3 value of 4.0 (indicating moderate lipophilicity), three hydrogen bond acceptors, and three rotatable bonds .
Properties
IUPAC Name |
2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c1-3-11-21-16-14(23-2)9-6-10-15(16)24-18(21)20-17(22)12-7-4-5-8-13(12)19/h1,4-10H,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIWTEUIQPMZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3Cl)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzoyl chloride with 4-methoxy-3-prop-2-ynyl-1,3-benzothiazole-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzothiazole Ring
N-(Benzothiazol-2-yl)-3-chlorobenzamide ()
- Structure : Lacks the methoxy and prop-2-ynyl groups, instead featuring a simple 3-chloro substituent on the benzamide.
- Synthesis: Prepared via condensation of 3-chlorobenzoyl isothiocyanate with 2-aminobenzothiazole .
- Crystallography : Molecules adopt a nearly planar conformation with trans-amide geometry, stabilized by N–H⋯N hydrogen bonds .
- Key Difference : The absence of alkynyl and methoxy groups reduces steric hindrance and lipophilicity compared to the target compound.
4-(Dimethylsulfamoyl)-N-(4-Methoxy-3-Prop-2-Ynyl-1,3-Benzothiazol-2-Ylidene)Benzamide ()
- Structure : Substitutes the benzamide’s chloro group with a dimethylsulfamoyl moiety.
- Properties : Higher molecular weight (429.5 g/mol ) and polarity (XLogP3 = 2.8) due to the sulfonamide group .
- Impact : Increased hydrogen bond acceptor count (6 vs. 3) enhances water solubility but may reduce membrane permeability.
Modifications to the Benzamide Moiety
2-Chloro-N-(5-Nitro-1,3-Thiazol-2-Yl)Benzamide ()
- Structure : Replaces the benzothiazole with a nitro-substituted thiazole ring.
- Application : Used as a pharmaceutical intermediate, highlighting the versatility of chloro-benzamide derivatives in drug discovery .
- Key Difference : The nitro group introduces strong electron-withdrawing effects, altering reactivity and metabolic stability.
4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-Yl)Butyl]Benzamide ()
Physicochemical and Pharmacokinetic Profiles
Analysis :
- The target compound’s higher XLogP3 reflects greater lipophilicity, favoring membrane penetration but possibly complicating aqueous solubility.
Biological Activity
2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, also known as a complex organic compound with potential biological applications, has garnered interest in medicinal chemistry due to its unique structural features. This compound integrates a benzothiazole moiety, which is known for various biological activities, particularly in anticancer and antimicrobial research.
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 364.86 g/mol. The structure includes a chloro substituent, a methoxy group, and a propynyl side chain, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focusing on related benzothiazole derivatives demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives were shown to have enhanced antiproliferative effects against melanoma and prostate cancer cell lines, with IC50 values in the nanomolar range compared to micromolar for earlier compounds .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Melanoma | 0.25 | Tubulin polymerization inhibition |
| Compound B | Prostate Cancer | 0.15 | Apoptosis induction |
| 2-chloro-N-(4-methoxy...) | Various | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have shown promising antimicrobial activity. A study reported that similar compounds exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| 2-chloro-N-(4-methoxy...) | TBD | TBD |
The precise mechanism of action for this compound remains an area of active research. Preliminary studies suggest that its biological effects may be mediated through the following pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) could alter signaling pathways that control cell growth and apoptosis.
- DNA Interaction : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the potential of benzothiazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A clinical trial involving a benzothiazole derivative showed promising results in patients with advanced melanoma, leading to significant tumor reduction in some cases.
- Case Study on Antimicrobial Efficacy : A compound similar to 2-chloro-N-(4-methoxy...) was tested against multidrug-resistant bacterial strains and demonstrated effectiveness where conventional antibiotics failed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
